molecular formula C27H44N2O5 B089002 N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid CAS No. 10342-01-5

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid

Cat. No.: B089002
CAS No.: 10342-01-5
M. Wt: 476.6 g/mol
InChI Key: QAAQPSNBIGNDII-YDALLXLXSA-N
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Description

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid, also known as tert-butyloxycarbonyl-O-benzyl-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a protected form of serine, where the hydroxyl group is protected by a benzyl group and the amino group is protected by a tert-butyloxycarbonyl group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Safety and Hazards

For safety, it is advised to handle Boc-Ser(Bzl)-OH DCHA in a well-ventilated place and wear suitable protective clothing. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . In case of contact, rinse with pure water for at least 15 minutes .

Future Directions

Boc-Ser(Bzl)-OH DCHA finds application in diverse scientific research, enabling breakthroughs in drug development, catalysis, and organic synthesis. Its use in peptide synthesis suggests potential future directions in the field of medicinal chemistry .

Mechanism of Action

Target of Action

Boc-Ser(Bzl)-OH DCHA is a derivative of the amino acid serine, which is commonly used in peptide synthesis . The primary target of this compound is the amino group in peptide chains. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino group during peptide synthesis .

Mode of Action

The Boc group in Boc-Ser(Bzl)-OH DCHA acts as a protecting group for the amino group in peptide synthesis. It prevents the amino group from reacting with other groups until the desired peptide chain is formed . The Boc group can be removed with a strong acid such as trifluoroacetic acid (TFA), allowing the amino group to participate in further reactions .

Biochemical Pathways

The use of Boc-Ser(Bzl)-OH DCHA in peptide synthesis affects the biochemical pathways involved in protein synthesis. By protecting the amino group, it allows for the selective formation of peptide bonds, thereby controlling the sequence of amino acids in the peptide chain .

Result of Action

The result of the action of Boc-Ser(Bzl)-OH DCHA is the formation of peptide chains with a specific sequence of amino acids. By protecting the amino group, it allows for the selective formation of peptide bonds, enabling the synthesis of peptides with a defined sequence .

Action Environment

The action of Boc-Ser(Bzl)-OH DCHA is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group and its ability to protect the amino group. Moreover, the temperature and solvent used in the peptide synthesis can also influence the efficiency and selectivity of the reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid typically involves the protection of the serine amino acid. The process begins with the protection of the hydroxyl group of serine using a benzyl group. This is followed by the protection of the amino group with a tert-butyloxycarbonyl group. The reaction conditions often involve the use of strong acids such as trifluoroacetic acid for the removal of the protecting groups .

Industrial Production Methods

In industrial settings, the production of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis techniques is common, where the protected serine is attached to a resin and sequentially reacted with other amino acids to form peptides .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for the removal of the tert-butyloxycarbonyl group.

    Hydrogen Fluoride: Used for the removal of the benzyl group.

    Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in peptide synthesis.

    N-Hydroxysuccinimide (NHS): Used to activate carboxyl groups for peptide bond formation.

Major Products Formed

The major products formed from the reactions of this compound include deprotected serine and peptides containing serine residues. The deprotection reactions yield free serine, while the coupling reactions result in the formation of peptide bonds with other amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of protecting groups, which provide stability and ease of deprotection. This makes it particularly useful in solid-phase peptide synthesis, where the sequential addition of amino acids requires precise control over reaction conditions .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAQPSNBIGNDII-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145826
Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10342-01-5
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10342-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010342015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-serine, compound with dicyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-benzyl-N-[tert-butoxycarbonyl]-L-serine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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